APDye 594 Cadaverine

Description

Properties

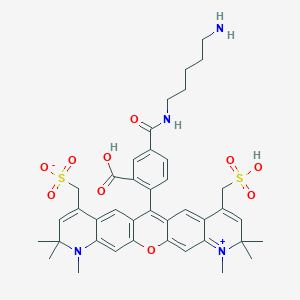

Molecular Formula |

C40H46N4O10S2 |

|---|---|

Molecular Weight |

806.9 g/mol |

IUPAC Name |

[13-[4-(5-aminopentylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C40H46N4O10S2/c1-39(2)19-24(21-55(48,49)50)27-15-30-34(17-32(27)43(39)5)54-35-18-33-28(25(22-56(51,52)53)20-40(3,4)44(33)6)16-31(35)36(30)26-11-10-23(14-29(26)38(46)47)37(45)42-13-9-7-8-12-41/h10-11,14-20H,7-9,12-13,21-22,41H2,1-6H3,(H3-,42,45,46,47,48,49,50,51,52,53) |

InChI Key |

PMLMXDFLDAUSPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCN)C(=O)O)CS(=O)(=O)O)(C)C)C)CS(=O)(=O)[O-])C |

Origin of Product |

United States |

Molecular Design Paradigms and Chemical Reaction Mechanisms for Bioconjugation with Apdye 594 Cadaverine

Covalent Coupling Methodologies for Carboxylic Acid Functional Groups

The primary amine of APDye 594 Cadaverine (B124047) serves as a nucleophile for targeting and labeling biomolecules at their carboxylic acid sites, such as the side chains of aspartic and glutamic acid residues or the C-terminus of proteins. This reaction is not spontaneous and requires the activation of the carboxyl group to make it susceptible to nucleophilic attack. The two predominant strategies for this activation are carbodiimide-mediated coupling and the use of pre-activated esters.

Carbodiimide chemistry is a widely used and versatile method for forming amide bonds between a carboxyl group and a primary amine. thermofisher.com Carbodiimides are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final bond between the two molecules. thermofisher.com The most common water-soluble carbodiimide used in bioconjugation is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC). thermofisher.combiotium.com

The mechanism involves the reaction of EDC with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to hydrolysis in aqueous solutions. However, in the presence of an amine nucleophile, such as the primary amine of APDye 594 Cadaverine, it will react to form a stable amide bond, releasing an N-unsubstituted urea byproduct. thermofisher.comnih.gov

To improve the efficiency and control of the reaction, and to reduce the competing hydrolysis of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included in the reaction mixture. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with the primary amine of APDye 594 Cadaverine to yield the desired fluorescently labeled conjugate. thermofisher.com

This methodology has been applied in various research contexts, including the fluorescent measurement of carboxyl groups produced during enzymatic reactions and the conjugation of antibodies to carboxyl-modified quantum dots for cellular imaging. nih.govnih.gov

An alternative to the one-pot carbodiimide reaction is a two-step approach where the carboxylic acid on the target biomolecule is first converted into a stable, amine-reactive "activated ester." This activated biomolecule can then be purified and subsequently reacted with APDye 594 Cadaverine. axispharm.combroadpharm.com

N-hydroxysuccinimide (NHS) esters are the most common type of activated ester employed for this purpose. figshare.com The carboxyl-containing molecule is reacted with NHS in the presence of a carbodiimide, typically the water-insoluble dicyclohexylcarbodiimide (DCC) in an organic solvent, to form the NHS ester. thermofisher.com Once formed, this activated molecule can be introduced into an aqueous, slightly basic buffer containing APDye 594 Cadaverine, leading to the formation of the stable amide linkage. This approach allows for better control over the reaction and purification of the intermediate activated molecule.

Strategies for Primary Amine-Reactive Conjugation of Biomolecules

While APDye 594 Cadaverine is designed to react with carboxyl groups, the broader family of APDye 594 probes includes derivatives designed for the opposite purpose: labeling primary amines. Primary amines are abundant on biomolecules, found at the N-terminus of polypeptides and on the side chains of lysine (B10760008) residues. aatbio.com For these targets, an amine-reactive version of the dye, such as APDye 594 NHS Ester, is used.

Succinimidyl esters (SE), also known as NHS esters, are the most widely used class of reagents for labeling primary amines on proteins, amine-modified oligonucleotides, and other biomolecules. aatbio.comabpbio.comresearchgate.net The reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases NHS as a byproduct. nih.govthermofisher.com

The efficiency of this labeling reaction is highly dependent on pH. The reaction is typically performed in a buffer with a pH between 8.3 and 8.5. lumiprobe.com This slightly basic environment is a compromise: it ensures that a sufficient fraction of the primary amines (typically having a pKa around 10-10.5) are deprotonated and thus nucleophilic, while minimizing the competing reaction of hydrolysis of the NHS ester, which is accelerated at higher pH. lumiprobe.comtocris.com Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the dye. lumiprobe.comthermofisher.com

Besides succinimidyl esters, other chemical groups have been developed for the derivatization of fluorescent probes to target primary amines.

Isothiocyanates: These groups (R-N=C=S) react with primary amines to form a thiourea linkage. thermofisher.com While the reagents are generally stable, the resulting thiourea bond has been reported to be less stable over time compared to the amide bond formed from an NHS ester. thermofisher.com

Sulfonyl Chlorides: Reagents like dansyl chloride react readily with primary amines, as well as with phenols and other nucleophiles, to form stable sulfonamides. biotium.comaatbio.com

Other Activated Esters: In addition to NHS esters, other activated esters such as sulfodichlorophenol (SDP) esters have been developed. SDP esters exhibit greater hydrolytic stability compared to NHS esters, which can be advantageous in certain applications. thermofisher.com

A comparison of these common amine-reactive chemistries is provided below.

| Reactive Group | Target Functional Group | Resulting Covalent Bond | Key Characteristics |

|---|---|---|---|

| Succinimidyl Ester (NHS Ester) | Primary Amine (-NH₂) | Amide | Most common; forms highly stable bond; reaction is pH-sensitive (optimal pH 8.3-8.5). lumiprobe.combiotium.com |

| Isothiocyanate | Primary Amine (-NH₂) | Thiourea | Stable reagent; resulting bond can be less stable than an amide bond over time. thermofisher.com |

| Sulfonyl Chloride | Primary Amine (-NH₂) | Sulfonamide | Highly reactive; forms a very stable bond. aatbio.com |

| Carbodiimide (e.g., EDC) | Carboxylic Acid (-COOH) | Amide (with added amine) | Activates carboxyls to react with amines; zero-length crosslinker. thermofisher.com |

Reaction Specificity and Off-Target Interactions in Complex Biological Environments

The efficacy of APDye 594 Cadaverine as a fluorescent probe in bioconjugation is fundamentally dependent on the specificity of its chemical reactions. The terminal primary amine of the cadaverine linker is the key functional group, designed to form stable covalent bonds with target biomolecules. The specificity of this process is largely dictated by the chosen conjugation strategy, which can be broadly categorized into enzyme-mediated and chemically-mediated reactions. Each paradigm presents distinct profiles of reaction specificity and potential for off-target interactions within the complex milieu of a biological system.

The primary amine of APDye 594 Cadaverine can be conjugated to target molecules through two principal mechanisms: enzyme-catalyzed transamidation or chemical amidation with activated carboxyl groups.

Enzyme-Mediated Conjugation: High Specificity

A highly specific method for conjugating APDye 594 Cadaverine involves the use of microbial transglutaminase (MTGase). nih.govresearchgate.net This enzyme catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue on a protein and a primary amine, such as the one provided by APDye 594 Cadaverine. researchgate.netresearchgate.net

The specificity of this reaction is primarily driven by the enzyme's recognition of a particular glutamine residue within the protein structure. nih.govnih.gov For example, MTGase can selectively target glutamine 295 (Q295) on the Fc region of deglycosylated humanized and human IgG1 antibodies, enabling the site-specific production of homogeneously labeled antibody conjugates. nih.govresearchgate.netspringernature.com The enzyme's promiscuity is directed towards the amine-containing substrate, allowing various molecules like APDye 594 Cadaverine to be incorporated. researchgate.net

To further enhance specificity and create novel labeling sites, proteins can be genetically engineered to include short peptide sequences, or "Q-tags," that are highly reactive substrates for MTGase. nih.gov This enzymatic approach minimizes off-target labeling because the reaction is contingent on the enzyme's specific catalytic activity rather than broad chemical reactivity.

Chemically-Mediated Conjugation: Broader Reactivity

APDye 594 Cadaverine can also be used as a carbonyl-reactive building block to label biomolecules containing carboxylic acid groups. axispharm.combroadpharm.com This chemical approach relies on the formation of a stable amide bond. The reaction requires the carboxylic acid group on the target molecule to be "activated" to facilitate the nucleophilic attack by the cadaverine's amine. Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting the carboxylic acid into a more reactive N-hydroxysuccinimide (NHS) ester. axispharm.comcreative-proteomics.com

Unlike the highly specific enzymatic method, this chemical strategy exhibits broader reactivity. The reaction targets accessible primary amines, which in proteins are found at the N-terminus and on the side chain of lysine residues. creative-proteomics.comnih.gov As proteins typically possess multiple surface-exposed lysines, this can result in a heterogeneous population of labeled molecules with the dye attached at various positions.

Off-target interactions and reduced efficiency in this method can arise from several factors inherent to the complex biological environment:

Hydrolysis: Activated esters, such as NHS esters, are susceptible to hydrolysis in aqueous environments. This competing reaction can quench the reactive group before it conjugates with the target amine, reducing labeling efficiency. creative-proteomics.com

Cross-Reactivity: While the primary target is the amine group, the electrophilic nature of activated esters can lead to reactions with other nucleophilic amino acid side chains, such as tyrosine, although this is less common. acs.org

Dependence on pH: The reaction efficiency is highly dependent on pH. The target amine groups must be deprotonated and nucleophilic, which is favored at a slightly alkaline pH (typically 7.2–8.0). creative-proteomics.comthermofisher.com Deviations from the optimal pH can increase the rate of hydrolysis and reduce specificity.

The table below summarizes the key differences between the two main conjugation paradigms for APDye 594 Cadaverine.

| Feature | Enzyme-Mediated (Transglutaminase) | Chemically-Mediated (EDC/NHS Chemistry) |

| Target Residue | Specific Glutamine (e.g., Q295 in IgG1) or engineered Q-tags. nih.govnih.gov | N-terminal amines, Lysine side-chain amines. creative-proteomics.com |

| Reaction Principle | Enzyme-catalyzed isopeptide bond formation. researchgate.net | Nucleophilic acyl substitution to form an amide bond. creative-proteomics.com |

| Specificity | High (Site-specific). nih.govnih.gov | Moderate to Low (Multiple potential sites). creative-proteomics.com |

| Homogeneity | High (Produces homogeneous conjugates). researchgate.netspringernature.com | Low (Produces heterogeneous conjugates). |

| Key Reagents | Microbial Transglutaminase (MTGase). nih.gov | EDC, DCC, or pre-activated NHS esters. axispharm.com |

| Potential Off-Target Issues | Generally low due to enzyme specificity. | Hydrolysis of activated esters, cross-reactivity with other nucleophiles. creative-proteomics.comacs.org |

| Controlling Factors | Enzyme concentration, substrate availability, engineered tags. nih.gov | pH, reagent concentration, reaction time. creative-proteomics.comthermofisher.com |

Advanced Methodological Applications in Cellular and Molecular Research

High-Resolution Fluorescence Microscopy Techniques

The photophysical properties of APDye 594 Cadaverine (B124047), such as its high brightness and photostability, make it a valuable tool for various super-resolution microscopy (SRM) techniques that surpass the diffraction limit of conventional light microscopy. thermofisher.comfluorofinder.com As the structural equivalent of Alexa Fluor® 594, it has been successfully employed in several high-resolution imaging modalities.

Implementation in Super-Resolution Microscopy (e.g., dSTORM, SIM, STED)

dSTORM (direct Stochastic Optical Reconstruction Microscopy): APDye 594 Cadaverine's equivalent, Alexa Fluor® 594, is suitable for dSTORM, a single-molecule localization microscopy (SMLM) technique that relies on the photoswitching of single fluorophores. thermofisher.comtocris.com While specific dSTORM studies focusing solely on the cadaverine conjugate are not extensively documented, the general class of Alexa Fluor® 594 dyes is recognized for its utility in this application. thermofisher.com

SIM (Structured Illumination Microscopy): SIM achieves a twofold increase in spatial resolution compared to conventional microscopy and is well-suited for live-cell imaging. thermofisher.com Alexa Fluor® 594 has been utilized in 3D-SIM to visualize the replication of newly synthesized DNA. In one study, the thymidine (B127349) analog EdU was incorporated into the DNA of S-phase cells and subsequently labeled with Alexa Fluor® 594 azide (B81097) via click chemistry, allowing for super-resolution imaging of DNA replication sites. thermofisher.com The high photon budget and photostability of Alexa Fluor® 594 are advantageous for SIM, which requires the acquisition of multiple raw images to reconstruct a super-resolved image. broadpharm.com

STED (Stimulated Emission Depletion) Microscopy: STED microscopy achieves sub-diffraction resolution by using a second laser to deplete fluorescence in the periphery of the excitation focus. sigmaaldrich.com Alexa Fluor® 594 is a commonly used dye in STED microscopy. uib.noptglab.com For instance, it has been paired with Abberior STAR 635P for two-color STED imaging of the synaptonemal complex in C. elegans, targeting the protein HTP-3. nih.gov The choice of fluorophore is critical in STED, and Alexa Fluor® 594's spectral properties and brightness make it a reliable option for achieving high-resolution images of subcellular structures. uib.nomdpi.com

Single-Molecule Localization Microscopy Studies

Single-molecule localization microscopy (SMLM) encompasses techniques like dSTORM and PALM, which rely on the sequential localization of individual fluorescent molecules. nih.govfishersci.com The brightness and photostability of fluorophores are paramount for the precision of localization. nih.gov While APDye 594 Cadaverine is suitable for such applications due to its characteristics, specific research detailing its use in SMLM studies is often reported under its equivalent, Alexa Fluor® 594. For example, the photoswitching properties of the cyanine (B1664457) core of Alexa Fluor® 647, a related dye, have been extensively studied for SMLM, and similar principles apply to other dyes in the Alexa Fluor® family. fishersci.com The cadaverine moiety allows for the targeted labeling of biomolecules, making it a potentially powerful tool for studying the spatial organization of proteins and other molecules at the single-molecule level. sigmaaldrich.com

Time-Resolved Fluorescence Imaging in Live Cell Research

Time-resolved fluorescence microscopy provides information about the local environment of a fluorophore by measuring its fluorescence lifetime. ptglab.com Alexa Fluor® 594 has been employed in time-resolved fluorescence resonance energy transfer (FRET) studies. In one such study, an Alexa Fluor® 594-labeled epidermal growth factor (EGF) was used to investigate the oligomerization of the EGF receptor in living cells. nih.gov By measuring the homo-transfer of energy between A-EGF molecules, researchers were able to deduce the formation of higher-order receptor oligomers, providing insights into receptor signaling mechanisms. nih.gov The fluorescence lifetime of Alexa Fluor® dyes, including Alexa Fluor® 594, has been characterized, providing the necessary parameters for such quantitative imaging studies. thermofisher.comnih.govaxispharm.com

Quantitative Analysis via Flow Cytometry

APDye 594 Cadaverine's brightness and spectral properties make it a valuable reagent for flow cytometry, a technique used for the high-throughput analysis and sorting of cells. axispharm.comwoongbee.combiocompare.com

Cell Population Gating and Sorting Methodologies

Flow cytometry allows for the identification and quantification of specific cell populations within a heterogeneous sample through a process called gating. mdpi.comaxispharm.com Fluorophore-conjugated antibodies are central to this process. For example, in a study of testicular macrophages, an antibody conjugated to Alexa Fluor® 594 was used as part of a panel to identify different macrophage subtypes. The gating strategy involved first identifying CD45+ and F4/80+ cells, and then further distinguishing between M1 (CD206-CD86+) and M2 (CD206+CD86-) macrophage populations. bdbiosciences.com The distinct emission of APDye 594 Cadaverine allows for its inclusion in such multicolor panels, enabling the precise isolation and sorting of target cell populations for further analysis. woongbee.comevidentscientific.com

Multiparametric Analysis of Cellular Components

Modern flow cytometry often involves the simultaneous measurement of multiple parameters (multiparametric analysis) to gain a comprehensive understanding of complex cellular systems. woongbee.comuci.edu The selection of fluorophores with minimal spectral overlap is crucial for successful multiparametric analysis. uci.edubiolegend.com APDye 594 Cadaverine, with its emission maximum at ~617 nm, can be integrated into multicolor panels alongside other fluorophores like Alexa Fluor® 488 and Alexa Fluor® 647. biolegend.comfishersci.es For instance, a study on mouse lymph nodes used a combination of Alexa Fluor® 594 (labeling CD45), Alexa Fluor® 647 (labeling CD3), and Brilliant Violet 421™ (labeling B220) to simultaneously identify different lymphocyte populations. The brightness of APDye 594 Cadaverine contributes to a good signal-to-noise ratio, which is essential for resolving dimly stained populations in a multiparametric experiment. uci.edu

Table of Spectroscopic and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum | 590 nm | axispharm.combroadpharm.combiocompare.com |

| Emission Maximum | 617 nm | axispharm.combroadpharm.combiocompare.com |

| Molecular Weight | ~807 g/mol | axispharm.combroadpharm.com |

| Extinction Coefficient | 92,000 cm⁻¹M⁻¹ | axispharm.combroadpharm.com |

| Recommended Laser Lines | 561 nm, 594 nm | axispharm.combiocompare.com |

Table of Compatible Super-Resolution Techniques

| Technique | Compatibility | Source(s) |

|---|---|---|

| dSTORM | Yes | thermofisher.comtocris.com |

| SIM | Yes | broadpharm.comthermofisher.comthermofisher.com |

Table of Compound Names Mentioned

| Compound Name |

|---|

| APDye 594 Cadaverine |

| Alexa Fluor® 594 Cadaverine |

| Alexa Fluor® 488 |

| Alexa Fluor® 647 |

| Abberior STAR 635P |

| EdU (5-ethynyl-2'-deoxyuridine) |

| Brilliant Violet 421™ |

| HTP-3 |

| CD45 |

| F4/80 |

| CD206 |

| CD86 |

| CD3 |

Intracellular Tracing and Extracellular Tracking Studies

The unique characteristics of APDye 594 Cadaverine make it an excellent candidate for tracing studies. As a polar tracer, it can be introduced into cells through methods like microinjection or pinocytic cell-loading reagents. fishersci.befishersci.com Its aldehyde-fixable nature allows for the preservation of its fluorescent signal within cellular structures after fixation with agents like formaldehyde (B43269) or glutaraldehyde. fishersci.befishersci.com

Elucidation of Subcellular Organelle Dynamics

While direct studies specifically detailing the use of APDye 594 Cadaverine for elucidating subcellular organelle dynamics are not prevalent in the provided search results, its properties suggest its utility in such applications. The dye's ability to be conjugated to various biomolecules, such as antibodies and peptides, allows for the targeted labeling of specific organelles. axispharm.combroadpharm.com For instance, by conjugating APDye 594 Cadaverine to an antibody that specifically recognizes a protein on the mitochondrial membrane, researchers could track the movement and fusion/fission events of mitochondria within living cells. The brightness and photostability of the dye would be crucial for long-term imaging of these dynamic processes. axispharm.com

Mapping Neuronal Circuitry and Cellular Migration Pathways

The mapping of neural circuits is fundamental to understanding brain function. nih.gov Fluorescent tracers are essential tools in this endeavor, allowing for the visualization of neuronal connections and pathways. nih.govthermofisher.cn APDye 594 Cadaverine, with its bright and stable fluorescence, can be employed as a retrograde or anterograde tracer to map these intricate networks. fishersci.befishersci.com When injected into a specific brain region, the dye can be taken up by neurons and transported along their axons, revealing their projections to other areas.

In the context of cellular migration, APDye 594 Cadaverine can be used to label and track the movement of cells both in vitro and in vivo. For example, in developmental biology studies, it could be used to follow the migration of neural crest cells to their final destinations. Similarly, in cancer research, it could be utilized to monitor the invasion and metastasis of tumor cells. The ability to fix the dye within the cells at the end of an experiment allows for detailed histological analysis of their migratory paths. fishersci.befishersci.com

Application in Nucleic Acid Hybridization Methodologies

Fluorescent dyes are integral to modern nucleic acid hybridization techniques, replacing older radioisotope methods due to their enhanced safety and sensitivity. axispharm.com

Microarray-Based Gene Expression Analysis

Microarray technology allows for the simultaneous analysis of the expression levels of thousands of genes. nih.gov This is typically achieved by labeling cDNA or cRNA from two or more different samples with distinct fluorescent dyes and hybridizing them to a microarray slide. nih.gov Studies have shown that dyes like Alexa Fluor 594 can be successfully used in multi-color microarray experiments, alongside other dyes like Cy3 and Cy5, to increase the throughput of gene expression analysis. nih.gov Given that APDye 594 is spectrally similar to Alexa Fluor 594, it is expected to perform comparably in such applications. axispharm.com The ability to use multiple dyes allows for more complex experimental designs, such as comparing a treated sample and a control sample against a common reference on the same array. nih.gov

Interactive Data Table: Research Findings in Multi-Dye Microarray Analysis

| Finding | Significance | Reference |

| Alexa Fluor 594 is a suitable third dye for microarray analysis in addition to Cy3 and Cy5. | Enables more complex experimental designs and higher throughput. | nih.gov |

| Cross-talk between Alexa Fluor 594 and Cy5 can occur. | Requires careful experimental setup and data analysis to minimize artifacts. | nih.gov |

| Scanning at 100% laser power and adjusted PMT gain can improve correlation coefficients. | Optimizes data quality in multi-dye microarray experiments. | nih.gov |

Utilization in Biochemical and Enzymatic Assay Development

APDye 594 Cadaverine serves as a versatile tool in the development of biochemical and enzymatic assays. axispharm.com Its primary amine group allows it to be coupled to molecules containing carboxylic acids, activated esters (like NHS esters), aldehydes, or ketones. axispharm.combroadpharm.comfishersci.be This reactivity enables the fluorescent labeling of a wide range of biomolecules, including proteins and peptides. axispharm.combroadpharm.com

For example, the activity of a particular enzyme could be assayed by providing it with a substrate that has been labeled with APDye 594 Cadaverine. The enzymatic modification of the substrate could lead to a change in the fluorescence properties of the dye, such as an increase or decrease in intensity, or a shift in the emission wavelength. This change can then be measured to quantify the enzyme's activity.

Furthermore, APDye 594 Cadaverine can be used in binding assays. A protein of interest could be labeled with the dye, and its interaction with a potential binding partner could be monitored by changes in fluorescence polarization or Förster Resonance Energy Transfer (FRET) if the binding partner is also fluorescently labeled with a suitable donor or acceptor dye.

Exploration of Specific Research Domains and Biological Systems

Investigation of Protein-Protein and Protein-Nucleic Acid Interactions

The study of interactions between proteins and other biomolecules, such as other proteins or nucleic acids, is fundamental to understanding cellular processes. Fluorescent probes are instrumental in this field. Techniques like fluorescence anisotropy can utilize dyes such as Alexa Fluor and Oregon Green (dyes with similar applications to APDye Fluors) to measure these interactions. axispharm.com

More advanced methods employ specifically designed fluorogenic probes to detect protein-protein interactions (PPIs) in both fixed and living cells. biorxiv.org One recent approach uses probes constructed with a xanthene dye (like AZDye 594, an equivalent to APDye 594) and two branched tetrazine arms. biorxiv.org The tetrazines act as fluorescence quenchers. biorxiv.org When both tetrazine arms react with target dienophile groups on two separate proteins that are in close proximity, the quenching is relieved, and a fluorescent signal is produced. biorxiv.org This dual-substrate recognition strategy allows for specific detection of true interactions rather than just proximity. biorxiv.org

Furthermore, protein-nucleic acid interactions can be investigated by monitoring the physical properties of fluorescently labeled DNA. By tracking the diffusivity of single, fluorescently labeled DNA molecules, researchers can detect the binding of unlabeled proteins. biorxiv.org A change in the DNA's diffusion speed indicates the formation of a larger DNA-protein complex. biorxiv.org This method provides a sensitive, real-time readout of binding events in solution. biorxiv.org

Elucidation of Cell-Surface Receptor Dynamics and Ligand Binding

The initial step in many cellular signaling pathways involves the binding of extracellular ligands to receptors on the cell surface. plos.org Fluorescently labeled ligands are critical tools for visualizing and quantifying these dynamic processes, which include receptor binding, internalization, and trafficking. thermofisher.comcore.ac.uk

APDye 594 Cadaverine (B124047) can be used to create such fluorescent ligands by conjugating it to molecules that target specific cell-surface receptors. Once the fluorescent ligand binds to its receptor, its movement can be tracked using fluorescence microscopy. This allows researchers to observe receptor clustering, internalization via endocytosis, and subsequent intracellular pathways. thermofisher.com

A specific example involves the use of BODIPY TR cadaverine, a different fluorescent cadaverine derivative, which binds with high selectivity to Lipid A. thermofisher.com Lipid A is a crucial component of lipopolysaccharide (LPS), which is recognized by Toll-like receptors on the surface of immune cells. By using a fluorescent cadaverine probe, researchers can study the binding and cellular response to bacterial endotoxins. thermofisher.com The principles of using fluorescently labeled molecules to track receptor interactions are broadly applicable, and a probe like APDye 594 Cadaverine is well-suited for these types of studies due to its brightness and photostability. axispharm.com

Enzymatic Reaction Pathway Characterization

Oxidative deamination is a fundamental biochemical reaction where an amine group is removed from a molecule, typically converting it into a corresponding aldehyde or ketone. rsc.org This process is central to the metabolism of many biogenic amines, including cadaverine. The enzyme-catalyzed oxidation of cadaverine is a key step in the biosynthesis of certain alkaloids in plants. rsc.org

To study these pathways, researchers have developed methods using fluorescently labeled substrates. For instance, a technique was created to investigate cell-surface enzymatic oxidative deamination in marine environments using a synthetic, fluorescent derivative of cadaverine (Lucifer Yellow cadaverine). nih.gov This fluorescent probe allowed for the selective tracking of the oxidative deamination process, as the probe itself was not transported across the cell membrane. nih.gov The production of its fluorescent oxidation product could be detected at very low concentrations using HPLC, enabling the measurement of enzymatic rates on the surface of phytoplankton and bacteria. nih.gov This approach demonstrates how a stable fluorescent analog like APDye 594 Cadaverine could be employed to probe specific enzymatic activities in complex biological systems.

Amine oxidases are a class of enzymes that catalyze the oxidative deamination of amines, including monoamines, diamines, and polyamines. nih.gov The activity of these enzymes, such as diamine oxidase (DAO) and lysyl oxidase-like 2 (LOXL2), is often quantified using assays that rely on the detection of one of the reaction's products: the aldehyde, ammonia, or hydrogen peroxide (H₂O₂). nih.govresearchgate.net

Fluorescence-based assays are particularly common due to their high sensitivity. nih.govthermofisher.com Many assays for amine oxidase activity use a coupled-enzyme approach. In this setup, the H₂O₂ generated by the amine oxidase's action on its substrate (e.g., cadaverine) reacts with a fluorogenic probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). thermofisher.com This reaction produces the highly fluorescent molecule resorufin, and the increase in fluorescence is proportional to the amine oxidase activity. thermofisher.comantikoerper-online.de

Another sensitive method involves the direct reaction of the aldehyde product with a fluorogenic reagent. One study developed an assay where the oxidation of putrescine and cadaverine by DAO produces cyclic products (Δ1-pyrroline and Δ1-piperideine, respectively). nih.gov These products then condense with ortho-aminobenzaldehyde (oABA) to generate novel, highly fluorescent quinazoline (B50416) fluorophores, allowing for specific and sensitive quantification of DAO activity in complex samples like plasma. nih.gov

The kinetic parameters of these enzymes with their substrates can be determined through such assays. For example, the oxidation of cadaverine by the enzyme LOXL2 has been shown to follow Michaelis-Menten kinetics. researchgate.net

| Enzyme Form | Parameter | Value |

|---|---|---|

| fl-LOXL2 | kcat (min⁻¹) | 1.5 ± 0.1 |

| KM (mM) | 0.4 ± 0.1 | |

| Δ1-3SRCR-LOXL2 | kcat (min⁻¹) | 1.4 ± 0.1 |

| KM (mM) | 0.5 ± 0.1 |

Biosensing and Detection of Biogenic Amines for Research Purposes

Biogenic amines like cadaverine are important biomarkers in various fields, notably as indicators of food spoilage. rsc.orgrsc.orgmdpi.comresearchgate.net This has driven significant research into the development of rapid, sensitive, and selective methods for their detection. ikm.org.my Fluorescence-based chemosensors have emerged as a powerful tool for this purpose. rsc.orgrsc.org

These sensors are typically small organic molecules designed to exhibit a change in their fluorescent properties upon interaction with the target analyte. rsc.org Many reactivity-based probes have been developed that undergo a specific chemical reaction with cadaverine, leading to a "turn-on" or ratiometric fluorescence response. rsc.orgresearchgate.net For example, probes with functional groups like aldehydes or dicyanovinyl can react with the amine groups of cadaverine, causing a distinct change in the fluorophore's emission spectrum. rsc.orgresearchgate.net One such probe, JDCN, which features a dicyanovinyl group, showed a rapid response and a low detection limit of 14 nM for cadaverine. researchgate.net

Real-time Monitoring of Biomarkers in Research Models

The application of fluorescently labeled cadaverine extends to the monitoring of enzymatic biomarkers, providing a visual readout of their activity in situ. A key example is the study of transglutaminase 2 (TG2), an enzyme implicated in vascular remodeling.

In a study investigating the mechanisms of arterial remodeling, researchers used Alexa Fluor 594 Cadaverine as a substrate to visualize TG2 activity in isolated mouse common carotid arteries. nih.gov TG2 is an enzyme that catalyzes the formation of isopeptide bonds between proteins, and it can incorporate primary amines, such as the one on cadaverine, into its target proteins. When TG2 is active, it covalently cross-links the fluorescent cadaverine molecule to its protein substrates. nih.gov

The study demonstrated that inducing a reduced state in the blood vessels with dithiothreitol (B142953) (DTT) led to a significant increase in TG2 activity, which was visualized by the heightened incorporation of fluorescent cadaverine into the vessel wall. nih.gov Conversely, the application of a nitric oxide (NO) donor, which is known to inhibit TG2 through S-nitrosylation, strongly reduced the incorporation of Alexa Fluor 594 Cadaverine. nih.gov This use of a fluorescent cadaverine conjugate allowed for a direct, spatially resolved visualization of the activity of a specific enzymatic biomarker (TG2) under different physiological conditions, effectively monitoring a key pathological process in near real-time.

| Research Model | Biomarker | Probe | Key Finding |

| Mouse common carotid arteries | Transglutaminase 2 (TG2) activity | Alexa Fluor 594 Cadaverine | The probe's incorporation visually demonstrated that TG2 activity is increased by reducing agents and inhibited by nitric oxide donors, linking enzyme activity to vascular remodeling. nih.gov |

Studies on Membrane Permeability and Transport Phenomena Using Tracer Properties

APDye 594 Cadaverine and its equivalents are exceptionally useful as polar tracers for investigating membrane permeability, particularly the integrity of biological barriers like the blood-brain barrier (BBB). fishersci.be Due to its low molecular weight (approx. 1 kDa), high water solubility, and intense fluorescence, it serves as an excellent tool to detect breaches in tightly regulated endothelial and epithelial layers. fishersci.beeneuro.orgahajournals.org

Numerous studies have employed fluorescent cadaverine tracers to assess BBB permeability in various mouse models of neurological disease. In these experiments, the tracer is typically administered intravenously, and its subsequent leakage from the blood vessels into the surrounding tissue parenchyma is quantified using fluorescence microscopy. eneuro.orgbiorxiv.orgrupress.org

For instance, in a mouse model of sepsis-associated cognitive dysfunction, Alexa Fluor 555 Cadaverine (a spectrally similar analogue) was used to demonstrate a robust and persistent increase in BBB permeability. eneuro.orgbiorxiv.org Researchers observed significant leakage of the tracer from blood vessels into the hippocampus and cortex during both acute and chronic phases of systemic inflammation induced by lipopolysaccharide (LPS). eneuro.orgbiorxiv.org Similarly, in studies of genetic mouse models where specific genes related to BBB function are knocked out (e.g., Lrp1, Fgfbp1), fluorescent cadaverine tracers have been instrumental in revealing a compromised barrier, characterized by the diffusion of the tracer into the brain parenchyma. rupress.orgnih.gov

These studies often use quantitative analysis of the fluorescent signal in the brain tissue to compare permeability between different experimental groups, providing detailed insights into the molecular mechanisms that maintain barrier integrity.

| Research Model | Tracer | Barrier Studied | Key Findings on Permeability |

| Mouse model of sepsis (LPS-induced) | Alexa Fluor 555 Cadaverine (~1 kDa) | Blood-Brain Barrier (BBB) | Showed a significant and lasting increase in BBB permeability to the small molecule tracer in the hippocampus and cortex. eneuro.orgbiorxiv.org |

| Pericyte-deficient mouse model (Pdgfbret/ret) | Alexa Fluor 555 Cadaverine (~1 kDa) | Blood-Brain Barrier (BBB) | Demonstrated increased vascular permeability, indicating that pericytes are crucial for maintaining BBB integrity. ahajournals.org |

| Endothelial-specific LRP1 knockout mouse | Alexa Fluor 555 Cadaverine (~1 kDa) | Blood-Brain Barrier (BBB) | Revealed substantial BBB breakdown and cortical uptake of the tracer, linking LRP1 to the maintenance of tight junctions. rupress.org |

| Endothelial-specific Fgfbp1 knockout mouse | Alexa Fluor 555 Cadaverine (~1 kDa) | Blood-Brain Barrier (BBB) | Showed delayed BBB maturation and increased permeability, identifying a role for Fgfbp1 in barrier development. nih.gov |

Comparative Analysis and Performance Benchmarking in Research Contexts

Evaluation of Fluorescence Efficacy and Brightness in Experimental Systems

The utility of a fluorescent probe is fundamentally determined by its fluorescence efficacy and brightness. APDye 594 Cadaverine (B124047), a member of the rhodamine-based dye family, exhibits strong absorption and emission characteristics in the orange-red region of the visible spectrum. axispharm.comaxispharm.com Its spectral properties make it a popular choice for various fluorescence-based applications. vectorlabs.comaxispharm.com

APDye 594 is characterized as a bright, water-soluble, and pH-insensitive red-fluorescent dye. axispharm.comvectorlabs.comfishersci.com Its fluorescence intensity remains consistent across a broad pH range, from pH 4 to 10, which is a critical feature for experiments involving varying cellular environments. axispharm.comvectorlabs.comaxispharm.comfishersci.com This dye can be effectively excited by the 561 nm and 594 nm laser lines, commonly available on fluorescence microscopes and flow cytometers. axispharm.comaxispharm.comvectorlabs.comfishersci.com

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. APDye 594 boasts a high molar extinction coefficient, indicating its efficiency in absorbing light at its excitation maximum. axispharm.com While the specific quantum yield for APDye 594 Cadaverine is not always explicitly stated, its structural identity to Alexa Fluor® 594 Cadaverine suggests a comparable high quantum yield. axispharm.com For instance, the quantum yield of Alexa Fluor 594 has been measured to be 0.66 in aqueous solution. Probes with a high fluorescence quantum yield are crucial for detecting low-abundance biological structures with great sensitivity. thermofisher.comthermofisher.com

| Parameter | Value | Significance in Research |

|---|---|---|

| Maximum Excitation (λabs) | ~590 nm axispharm.comaxispharm.comfishersci.com | Compatibility with common laser lines (e.g., 561 nm, 594 nm). axispharm.comaxispharm.comvectorlabs.comfishersci.com |

| Maximum Emission (λem) | ~617 nm axispharm.comaxispharm.comfishersci.com | Provides a distinct red fluorescence signal. |

| Molar Extinction Coefficient (ε) | ~92,000 cm-1M-1axispharm.com | High efficiency of light absorption, contributing to brightness. |

| pH Sensitivity | Relatively insensitive between pH 4 and 10 axispharm.comvectorlabs.comaxispharm.comfishersci.com | Stable fluorescence in a wide range of biological buffers and cellular compartments. |

Characterization of Photostability for Extended Imaging Durations

A critical performance metric for fluorescent probes, especially in applications requiring long-term or repeated imaging, is their photostability. APDye 594 is recognized for its notable resistance to photobleaching, a process where the fluorophore permanently loses its ability to fluoresce upon prolonged exposure to excitation light. This high photostability allows for the acquisition of multiple images over extended periods without significant signal loss, which is essential for time-lapse microscopy and complex imaging protocols. dianova.com

The enhanced photostability of dyes like APDye 594, which is structurally similar to Alexa Fluor 594, makes them superior to many other spectrally similar fluorescent dyes. dianova.com This robustness is a key advantage in experiments that demand high-intensity illumination or repeated imaging, as it ensures that the fluorescent signal remains strong and quantifiable throughout the experiment.

Assessment of Signal-to-Noise Ratio in Challenging Biological Samples

The signal-to-noise ratio (SNR) is a crucial determinant of image quality and the ability to detect true biological signals against background fluorescence. A high SNR is particularly important when imaging challenging biological samples with low target abundance or high autofluorescence. The inherent brightness and photostability of APDye 594 contribute to a favorable SNR. evidentscientific.com

Several factors can influence the SNR in fluorescence imaging, including the brightness of the probe, the level of non-specific binding, and the intrinsic autofluorescence of the sample. The high quantum yield and extinction coefficient of APDye 594 lead to a strong fluorescent signal from the target molecules. Furthermore, proper conjugation and blocking protocols can minimize non-specific binding, thereby reducing background noise. In tissues with high intrinsic autofluorescence, the choice of a bright, red-shifted dye like APDye 594 can be advantageous, as autofluorescence is often more pronounced in the shorter wavelength regions of the spectrum.

Cross-Compatibility and Multiplexing Capabilities with Other Fluorescent Probes

Modern biological research frequently employs multiplexing, the simultaneous detection of multiple targets in a single sample. This requires a set of fluorescent probes with distinct spectral characteristics to minimize crosstalk between channels. APDye 594, with its excitation and emission maxima in the orange-red region, is well-suited for multiplexing experiments.

It is spectrally similar to other popular dyes such as Alexa Fluor® 594, CF™ 594, and DyLight® 594, allowing for its integration into existing multi-color imaging panels. axispharm.com APDye 594 is commonly used in combination with other fluorophores that have well-separated emission spectra, such as blue-emitting dyes (e.g., DAPI), green-emitting dyes (e.g., Alexa Fluor 488), and far-red emitting dyes (e.g., Alexa Fluor 647). thermofisher.com This spectral separation enables the distinct visualization and quantification of multiple cellular components or protein targets within the same sample. The development of multiplex immunofluorescence (mIF) techniques has further highlighted the importance of having a diverse palette of reliable fluorophores like APDye 594. nih.govnih.govfrontiersin.orgharvard.edufrontiersin.org

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Application in Multiplexing with APDye 594 |

|---|---|---|---|

| DAPI | 358 | 461 | Nuclear counterstain |

| Alexa Fluor 488 | 495 | 519 | Labeling of a second protein of interest |

| APDye 594 | ~590 | ~617 | Primary target of interest |

| Alexa Fluor 647 | 650 | 668 | Labeling of a third protein of interest |

Impact of Degree of Labeling (DOL) on Conjugate Performance in Research

When conjugating a fluorescent dye like APDye 594 Cadaverine to a protein, such as an antibody, the degree of labeling (DOL) — the average number of dye molecules per protein molecule — is a critical parameter that significantly impacts the performance of the resulting conjugate. An optimal DOL is a balance between achieving a bright signal and preserving the biological function of the protein.

Research has shown that for many antibodies, an optimal DOL is typically in the range of 2 to 7. thermofisher.com The ideal DOL can vary depending on the specific antibody and the fluorophore being used. Therefore, it is crucial to optimize the labeling reaction to achieve a DOL that maximizes the signal-to-noise ratio without compromising the functionality of the biomolecule. This optimization ensures the reliability and reproducibility of experimental results in applications such as immunofluorescence and flow cytometry.

| Compound Name |

|---|

| APDye 594 Cadaverine |

| Alexa Fluor® 594 |

| CF™ 594 |

| DyLight® 594 |

| DAPI |

| Alexa Fluor 488 |

| Alexa Fluor 647 |

| Texas Red |

| TRITC |

| FITC |

| Cy3 |

| Cy5 |

Future Research Trajectories and Theoretical Advancements

Innovations in Conjugation Chemistry for Enhanced Specificity and Efficiency

The development of novel bioconjugation strategies is a key area for future research. While APDye 594 Cadaverine (B124047) is effective for targeting carboxylic acid groups, innovations in conjugation chemistry aim to improve reaction efficiency, specificity, and the stability of the resulting conjugates. bocsci.comeuropa.euceltarys.com

Current methods for amine-reactive conjugation often require a slightly basic pH to ensure the target amine groups are deprotonated and reactive. tocris.comrsc.org However, this can also lead to hydrolysis of the reactive moiety, necessitating the use of excess dye. rsc.org Future approaches may involve the development of new reactive groups that are less susceptible to hydrolysis or that can react under milder, more physiologically relevant conditions. rsc.orgrsc.org

Furthermore, researchers are exploring "Lego-like" semicombinatorial conjugation strategies. europa.eu These methods aim to accelerate the design and synthesis of fluorescent probes with optimized pharmacological and photophysical properties for specific targets. europa.eu This could lead to the development of APDye 594 Cadaverine derivatives with enhanced brightness, photostability, and reduced non-specific binding.

Another avenue of innovation lies in the introduction of different functional groups onto the target biomolecule to allow for more specific labeling. cellmosaic.com For instance, methods to introduce aldehyde or thiol groups onto proteins provide alternative handles for conjugation, which can be more selective than targeting the abundant amine groups of lysine (B10760008) residues. rsc.orgcellmosaic.com

Integration with Emerging Advanced Imaging Technologies and Platforms

The exceptional photophysical properties of APDye 594, including its brightness and photostability, make it a strong candidate for use in advanced imaging techniques. axispharm.combocsci.comthermofisher.com Future research will likely focus on optimizing its use in super-resolution microscopy modalities such as STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy). bocsci.com These techniques allow for imaging at the nanometer scale, providing unprecedented detail of cellular structures. bocsci.com

Moreover, the integration of APDye 594 Cadaverine with techniques like Iterative Bleaching Extended Multi-pleXity (IBEX) is a promising area. biolegend.com IBEX allows for highly multiplexed spatial analysis by cyclically staining, imaging, and bleaching fluorescent antibodies, enabling the visualization of numerous markers within the same sample. biolegend.com

The development of probes with red-shifted excitation and emission spectra is also a priority, as this minimizes autofluorescence from biological samples and allows for deeper tissue penetration, which is crucial for in vivo imaging. nih.gov

Development of Genetically Encoded Fluorophore Hybrids

A significant leap forward in fluorescent probe technology involves the creation of hybrid systems that combine the advantages of synthetic fluorophores like APDye 594 with genetically encoded protein tags. nih.govzoulab.org These hybrid biosensors offer the high brightness and photostability of synthetic dyes along with the targeting specificity of genetically encoded proteins. nih.gov

This approach typically involves engineering a protein or peptide tag that can be genetically fused to a protein of interest. microscopyu.com A synthetic fluorophore, such as a derivative of APDye 594, is then designed to specifically and covalently bind to this tag. nih.govmicroscopyu.com This allows for precise labeling of specific proteins within living cells, overcoming some of the limitations of traditional antibody-based staining. nih.govzoulab.org

Future research in this area will focus on developing new tag-fluorophore pairs with improved reaction kinetics and specificity. microscopyu.com The goal is to create systems that allow for rapid and efficient labeling with minimal background signal, enabling real-time imaging of dynamic cellular processes. nih.gov

Expansion into Novel Biological Targets and Pathological Mechanisms

The versatility of APDye 594 Cadaverine as a labeling agent opens the door to investigating a wide array of biological targets and disease processes. broadpharm.comaxispharm.com The cadaverine moiety itself, a naturally occurring polyamine, has been implicated in various biological processes, including the regulation of biotin (B1667282) synthesis in plants. rsc.orgnih.gov

Future applications could involve designing APDye 594 Cadaverine-based probes to target specific enzymes or receptors involved in disease. For instance, fluorescent probes are increasingly being used to detect reactive oxygen species like peroxynitrite, which are implicated in various pathologies. thno.org While not a direct application of APDye 594 Cadaverine's current form, the core fluorophore could be adapted to create sensors for such molecules.

Furthermore, the development of fluorescent probes for detecting specific biogenic amines like putrescine and cadaverine is an active area of research. researchgate.netresearchgate.net These molecules are associated with various physiological and pathological states, and the ability to visualize their distribution in real-time would be highly valuable.

Computational Modeling and Simulation for Probe Design and Optimization

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new and improved fluorescent probes. rsc.orgmdpi.combham.ac.ukrsc.org These methods allow researchers to predict the photophysical properties of a molecule, such as its absorption and emission wavelengths, before it is synthesized in the lab. mdpi.combham.ac.uk

Time-dependent density functional theory (TD-DFT) is a powerful computational method used to predict the electronic excitation energies and, consequently, the fluorescence spectra of molecules. mdpi.combham.ac.uk This can be used to screen potential modifications to the APDye 594 core structure to fine-tune its spectral properties for specific applications. bham.ac.uk

Q & A

Q. How is APDye 594 Cadaverine utilized to assess cell surface hydrophobicity changes in corneal cells?

APDye 594 Cadaverine is employed as a fluorescent probe to monitor hydrophobicity by conjugating with lipoproteins or chemically modified surfaces. Fluorescence intensity changes correlate with hydrophobicity: increased hydrophobicity reduces solvent accessibility, enhancing fluorescence. Experimental validation includes measuring deionized water contact angles and comparing fluorescence signals between modified and unmodified samples. Controls should account for nonspecific binding using unlabeled analogs .

Q. What experimental controls are essential when using APDye 594 Cadaverine in transglutaminase 2 (TG2) activity assays?

Key controls include:

- Negative controls : Samples treated with TG2 inhibitors (e.g., SNAP) to confirm specificity.

- Fixation controls : Use of formalin fixation to stabilize enzyme activity before imaging.

- Signal normalization : Spatial integration of fluorescence signals in ImageJ, corrected for vessel size and background autofluorescence .

Q. How does APDye 594 Cadaverine interact with ZnO nanoparticles in energy transfer studies?

APDye 594 Cadaverine acts as an acceptor in Förster resonance energy transfer (FRET) with ZnO nanoparticles. Steady-state and time-resolved photoluminescence (PL) measurements quantify energy transfer efficiency. The dynamic quenching model (Tachiya model) is applied to analyze defect-state emission quenching. At a 1:1 dye-to-nanocrystal ratio, efficient energy transfer occurs regardless of dipole orientation or distance, suggesting defect-state coupling to lattice phonons .

Advanced Research Questions

Q. How can researchers resolve discrepancies in lysine consumption versus cadaverine production during enzymatic conversion studies?

Discrepancies arise when cadaverine production exceeds lysine degradation due to parallel metabolic pathways. Constraints should be applied during optimization to ensure mass balance. For example, in systems biology models, lysine degradation rates are integrated with cadaverine synthesis data, and pH shifts (e.g., pH >9) are monitored to avoid enzymatic inhibition. Time-resolved reaction monitoring (e.g., UV-Vis spectroscopy) helps correlate lysine depletion with cadaverine accumulation .

Q. What methodologies optimize the detection of pH-dependent fluorescence variations in APDye 594 Cadaverine-labeled samples?

Fluorescence intensity is pH-sensitive in the range of 4–10. To mitigate artifacts:

Q. How to address conflicting data in TG2 activity quantification using APDye 594 Cadaverine across different vascular models?

Variations arise due to differences in vessel size, fixation protocols, or dye penetration. Normalize fluorescence signals to vessel cross-sectional area using ImageJ. Perform z-stack confocal imaging to ensure full-depth signal capture. Cross-validate with FITC-labeled cadaverine to rule out dye-specific artifacts .

Q. What advanced models explain energy transfer efficiency between APDye 594 Cadaverine and ZnO defect states?

The Tachiya model is modified to account for single-molecule adsorption kinetics. Parameters include:

- Defect-state emission lifetime (measured via time-resolved PL).

- Dye adsorption stoichiometry (verified via isothermal titration calorimetry).

- Distance dependence (calculated using FRET efficiency equations). This approach reveals that energy transfer is dominated by defect-phonon coupling rather than dipole alignment .

Methodological Considerations

- Fluorescence Signal Optimization : Pre-treat cells with blockers (e.g., BSA) to reduce nonspecific binding. Use two-photon microscopy for deep-tissue imaging to minimize photobleaching .

- Data Normalization : Always correct for autofluorescence using unstained controls and spectral unmixing tools in imaging software .

- Cross-Validation : Combine fluorescence data with complementary techniques (e.g., contact angle measurements for hydrophobicity) to strengthen conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.